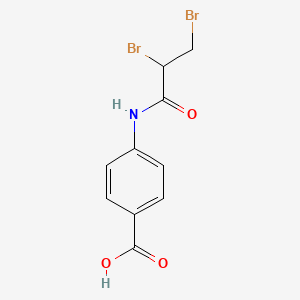
5-Cyclopentylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopentylcyclopenta-1,3-diene is an organic compound that belongs to the class of cyclic dienes. These compounds are characterized by the presence of two double bonds within a ring structure. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclopentadiene reacts with a suitable dienophile under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the steam cracking of naphtha, which yields cyclopentadiene as an intermediate . This intermediate can then be further processed to obtain the desired compound. The production process is optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-Cyclopentylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentadiene derivatives.
科学的研究の応用
5-Cyclopentylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 5-Cyclopentylcyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it forms new cyclic structures by reacting with dienophiles . This reaction is facilitated by the delocalization of electrons within the diene system, making it highly reactive towards electrophiles.
類似化合物との比較
Similar Compounds
Cyclopentadiene: A simpler diene with similar reactivity but lacks the cyclopentyl substituent.
1,3-Butadiene: Another conjugated diene with different structural properties.
Isoprene: A naturally occurring diene with applications in polymer chemistry
Uniqueness
5-Cyclopentylcyclopenta-1,3-diene is unique due to its cyclopentyl substituent, which imparts distinct chemical properties and reactivity compared to other dienes. This structural feature makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
114329-83-8 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
5-cyclopentylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h1-2,5-6,9-10H,3-4,7-8H2 |
InChIキー |
YREPNASXLXDHBT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
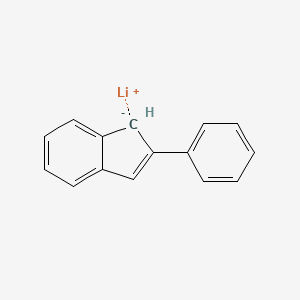
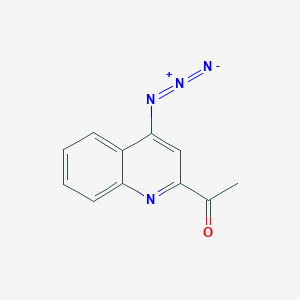
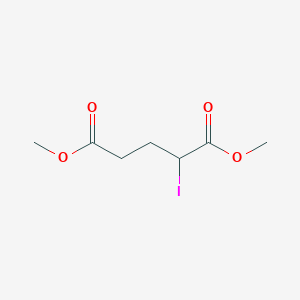

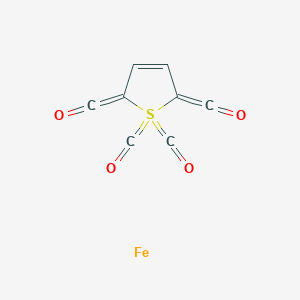

![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
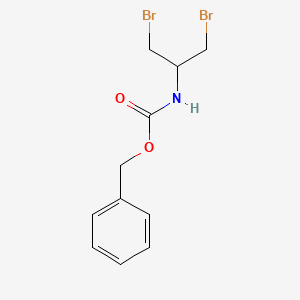

![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

